4-(2-methyl-6-morpholinopyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide
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Overview
Description
4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-N-(3,4,5-TRIMETHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a morpholine group and a piperazine ring substituted with a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-N-(3,4,5-TRIMETHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methyl-4,6-dichloropyrimidine and morpholine under controlled conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with 1-(3,4,5-trimethoxyphenyl)piperazine.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as preparative HPLC (High-Performance Liquid Chromatography) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids .
Scientific Research Applications
4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-N-(3,4,5-TRIMETHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that allow it to interact with various biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological mechanisms.
Industrial Applications: It may have applications in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-N-(3,4,5-TRIMETHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound can affect various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- **4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-N-(3,4,5-TRIMETHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE shares structural similarities with other pyrimidine derivatives such as:
Uniqueness
The uniqueness of 4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-N-(3,4,5-TRIMETHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H32N6O5 |
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Molecular Weight |
472.5 g/mol |
IUPAC Name |
4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C23H32N6O5/c1-16-24-20(15-21(25-16)28-9-11-34-12-10-28)27-5-7-29(8-6-27)23(30)26-17-13-18(31-2)22(33-4)19(14-17)32-3/h13-15H,5-12H2,1-4H3,(H,26,30) |
InChI Key |
SQMIKKFAASFEDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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